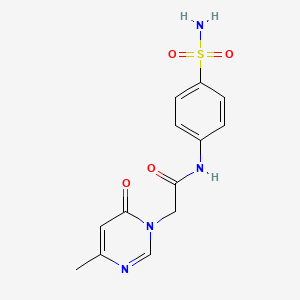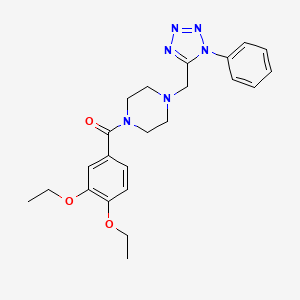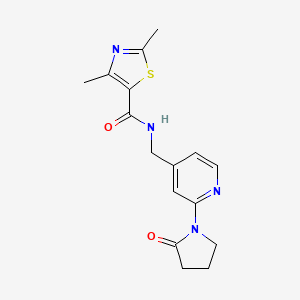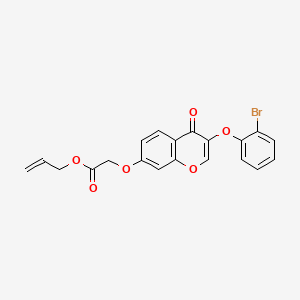
Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate is a chemical compound with the molecular formula C6H8N2O2 . It is also known by various synonyms, including ethyl imidazole-4-carboxylate , ethyl 4-imidazolecarboxylate , and 1H-imidazole-4-carboxylic acid ethyl ester . This compound belongs to the class of ring-substituted-1H-imidazole-4-carboxylic acid derivatives.
Molecular Structure Analysis
The molecular structure of Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate consists of an imidazole ring substituted with an ethyl ester group and an amino group at the 2-position of the phenyl ring. The SMILES notation for this compound is CCOC(=O)C1=CN=CN1 . The compound’s molecular weight is approximately 140.14 g/mol .
Physical And Chemical Properties Analysis
- Melting Point : Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate exhibits a melting point range of 156°C to 160°C .
- Solubility : It is soluble in dimethyl sulfoxide (DMSO) and methanol , while being slightly soluble in water .
Aplicaciones Científicas De Investigación
Anti-Tuberculosis Agents
Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate has been shown to act as a new class of anti-tuberculosis agents . This suggests its potential use in the development of new drugs for the treatment of tuberculosis.
Anti-Inflammatory Activity
Urocanic acid (UCA) derivatives, which include Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate, have been tested for their anti-inflammatory activity . This indicates its potential application in the treatment of inflammatory diseases such as inflammatory bowel disease (IBD).
Antioxidant Potential
Imidazole containing compounds, including Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate, have been synthesized and evaluated for their antioxidant potential . These compounds showed good scavenging potential, suggesting their use in combating oxidative stress-related conditions.
Broad Spectrum of Biological Activities
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate could potentially be used in the development of a wide range of therapeutic agents.
Synthetic Cathinone Family
Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate, also known as APICA, is a synthetic substance that belongs to the synthetic cathinone family. This suggests its potential use in research related to synthetic cathinones.
Drug Development
Due to the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . Therefore, Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate could potentially be used as a building block in the synthesis of new therapeutic agents.
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate is a synthetic substance that belongs to the synthetic cathinone family
Mode of Action
This process occurs by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light .
Biochemical Pathways
They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .
Pharmacokinetics
, which could influence its pharmacokinetic properties. Generally, compounds with a molecular weight below 500 have better absorption and distribution .
Propiedades
IUPAC Name |
ethyl 1-(2-aminophenyl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)10-7-15(8-14-10)11-6-4-3-5-9(11)13/h3-8H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBGIWMKCWTMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylbutyl)-2-[6-oxo-3-(pyrrolidin-1-ylcarbonyl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2792756.png)
![2-(Benzylsulfonyl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2792758.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2792760.png)

![2-Amino-6-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2792762.png)

![7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2792767.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2792772.png)
![5-((2,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2792774.png)
